7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
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Overview
Description
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one typically involves cyclization reactions. One common method includes the reaction of isorhodanine with appropriate aldehydes or ketones under reflux conditions . The reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like EDDA (ethylenediamine diacetate) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Scientific Research Applications
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,3-dihydro-4H-pyrano[3,2-c]pyridin-4-one: This compound is structurally similar but lacks the sulfur atom present in 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another related compound, differing in the presence of hydroxyl groups and the absence of sulfur.
Uniqueness
The presence of both sulfur and nitrogen atoms in this compound imparts unique chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
286472-04-6 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
7-methyl-2,3-dihydrothiopyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(11)4-5-12-9(7)10-6/h2-3H,4-5H2,1H3 |
InChI Key |
BTIPVUAENRASAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)CCS2 |
Origin of Product |
United States |
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